2-(Bromomethyl)-4-methyl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-4-methyl-1,3-thiazole is a heterocyclic compound containing sulfur and nitrogen in its ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both bromomethyl and methyl groups on the thiazole ring imparts unique chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.
Scientific Research Applications
2-(Bromomethyl)-4-methyl-1,3-thiazole has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Material Science: It is employed in the development of novel materials with unique electronic and optical properties, such as conjugated polymers for electronic devices.
Biological Research: The compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways involving sulfur and nitrogen heterocycles.
Mechanism of Action
Target of Action
Bromomethyl compounds are known to be used in the synthesis of various drugs . For instance, they are used in the synthesis of lenalidomide, a drug that targets Cereblon (CRBN), a protein involved in multiple myeloma and other immunologic conditions .
Mode of Action
For example, they can undergo nucleophilic substitution reactions . In such reactions, the bromine atom in the bromomethyl group acts as a leaving group, allowing the methyl group to form a bond with a nucleophile.
Biochemical Pathways
It’s worth noting that the biochemical pathways of a cell provide an overview of the chemical reactions happening within the cell . Any compound interacting with these pathways can potentially affect the cell’s function.
Pharmacokinetics
It’s known that the pharmacokinetics of a compound can be influenced by factors such as its chemical structure, the route of administration, and the patient’s physiological condition .
Biochemical Analysis
Biochemical Properties
Brominated compounds are known to participate in various biochemical reactions, often acting as electrophiles
Cellular Effects
Brominated compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4-methyl-1,3-thiazole typically involves the bromination of 4-methyl-1,3-thiazole. One common method includes the reaction of 4-methyl-1,3-thiazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromination at the methyl group to form this compound .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of brominating agents such as bromine or hydrobromic acid in the presence of catalysts can also be employed to achieve efficient bromination .
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-4-methyl-1,3-thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other functional groups.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under controlled conditions to achieve selective oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents to reduce the thiazole ring.
Major Products Formed:
Nucleophilic Substitution: Formation of azides, thiocyanates, and substituted amines.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of dihydrothiazoles.
Comparison with Similar Compounds
2-(Chloromethyl)-4-methyl-1,3-thiazole: Similar in structure but with a chlorine atom instead of bromine. It exhibits different reactivity and selectivity in substitution reactions.
2-(Methylthio)-4-methyl-1,3-thiazole: Contains a methylthio group instead of a bromomethyl group, leading to different chemical properties and applications.
4-Methyl-1,3-thiazole: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Uniqueness: 2-(Bromomethyl)-4-methyl-1,3-thiazole is unique due to the presence of the bromomethyl group, which imparts high reactivity towards nucleophiles. This makes it a valuable intermediate for the synthesis of a wide range of derivatives with diverse applications in medicinal chemistry, organic synthesis, and material science .
Properties
IUPAC Name |
2-(bromomethyl)-4-methyl-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNS/c1-4-3-8-5(2-6)7-4/h3H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKYXXAQICRHJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.